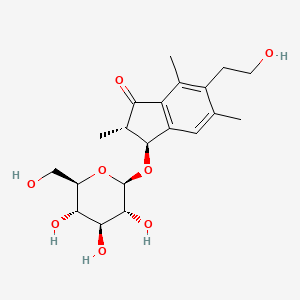
Wallichoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wallichoside is a sesquiterpene glycoside compound isolated from the plant Pteris wallichiana . It is known for its unique chemical structure and potential biological activities. The compound has garnered interest due to its presence in traditional medicinal plants and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Wallichoside can be isolated from Pteris wallichiana through a series of chromatographic techniques. The process involves the extraction of the plant material using solvents such as methanol or ethanol, followed by fractionation using silica gel column chromatography and medium-pressure liquid chromatography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for industrial production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Wallichoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can break down this compound into its constituent sugar and aglycone parts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic or chemical glycosylation can modify the glycoside moiety of this compound, potentially altering its biological activity.
Major Products Formed: The major products formed from these reactions include various oxidized derivatives and hydrolyzed fragments of this compound.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying sesquiterpene glycosides and their chemical properties.
Industry: While industrial applications are limited, this compound’s unique chemical structure makes it a subject of interest for developing new pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of Wallichoside involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key proteins involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Wallichoside is unique among sesquiterpene glycosides due to its specific structure and biological activities. Similar compounds include:
- Pterosin L 3-O-β-D-glucopyrannoside
- β-Sitosterol β-D-glucopyranoside
- Apigenin 7-O-β-D-glucopyranoside
- Luteolin 7-O-β-D-glucopyranoside
- Pterosin C 3-O-β-D-glucopyrannoside
- Pteroside C
- 4,5-Dicaffeoylquinic acid
- Pteroside A
These compounds share structural similarities with this compound but differ in their specific biological activities and chemical properties .
Propriétés
Formule moléculaire |
C20H28O8 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3/t10-,13-,16-,17+,18-,19+,20+/m1/s1 |
Clé InChI |
GTPYMQNYDRMGEN-ZBVSVKGWSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


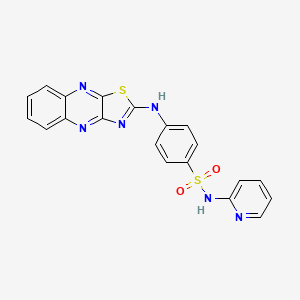
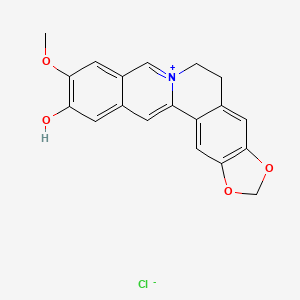
![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)

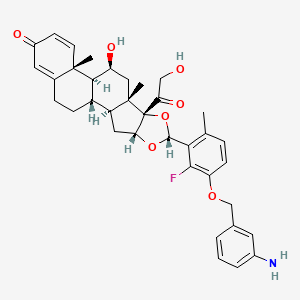
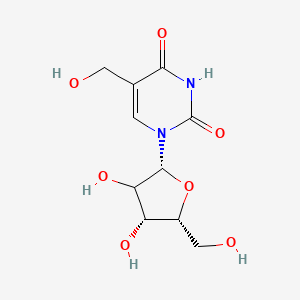

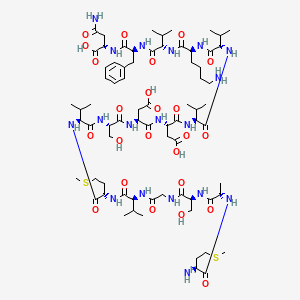
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
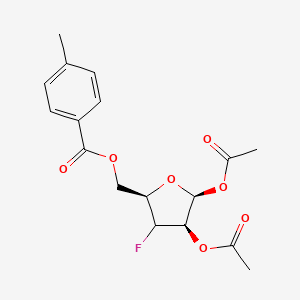
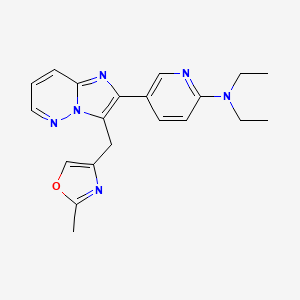
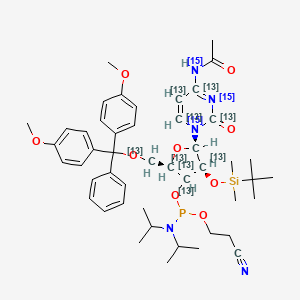
![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
